N,3-dimethyloxetan-3-amine
Overview
Description
“N,3-dimethyloxetan-3-amine” is a chemical compound with the CAS Number: 1310732-23-0. It has a molecular weight of 101.15 . The physical form of this compound is liquid .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound. The InChI Code is 1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 . This indicates that the compound has a cyclic structure with an oxygen atom and an amine group attached to the same carbon atom in the ring.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat .Scientific Research Applications
Kinetics and Mechanism of Formation and Destruction
Research has elucidated the kinetics and mechanisms behind the formation and destruction of nitrogen-containing compounds like N-nitrosodimethylamine (NDMA) in water. This includes their precursors, reactions with disinfectants, and destruction methods such as biodegradation and oxidation processes, highlighting the complexity of interactions between these compounds and environmental factors (Sharma, 2012).
Degradation in Advanced Oxidation Processes
A review on the degradation of nitrogen-containing compounds, including aliphatic and aromatic amines, in advanced oxidation processes (AOPs) presents comprehensive data on degradation efficiencies, reaction mechanisms, and the influence of process parameters. This underscores the effectiveness of AOPs in mineralizing recalcitrant compounds and improving treatment schemes for water pollution control (Bhat & Gogate, 2021).
Role in Acrylic Bone Cements
The accelerating effect of tertiary aromatic amines in the curing of acrylic resins is significant for biomedical applications, such as denture resins or acrylic bone cements. This research delves into the kinetics, mechanism, and activation energy of the reaction, alongside considerations of toxicity and temperature effects on curing parameters (Vázquez, Levenfeld, & Román, 1998).
CO2 Capture and Environmental Impact
Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis, structures, properties, and potential applications of these MOFs in catalysis and gas separation demonstrate the versatility and environmental significance of amine-functionalized materials in addressing global challenges like climate change (Lin, Kong, & Chen, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .
Properties
IUPAC Name |
N,3-dimethyloxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEZCKXASAEYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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